1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Overview
Description
1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a useful research compound. Its molecular formula is C18H25BN2O2 and its molecular weight is 312.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Performance in Computational Chemistry
A study by Sordo (2001) discussed the performance of CCSDT/aug-cc-pVXZ calculations on first-row diatomic molecules, including C2 and CN. This research is significant for understanding the computational modeling of similar complex chemical structures (Sordo, 2001).
Carbon and Nitrogen Dynamics in Agriculture
Research by Roy et al. (2012) examined the effects of elevated CO2 on dry matter production, carbon, and nitrogen concentrations in tropical rice. This study is relevant for understanding the agricultural implications of such chemical compounds (Roy et al., 2012).
Natural Products Research
An article by Friesen et al. (2015) reviewed the applications of countercurrent chromatography in natural products research, which is pertinent for isolating and studying complex compounds like the one (Friesen et al., 2015).
Climate Change Research
Chahal and Van Eerd (2018) evaluated the impact of cover crops on soil health in a temperate climate. The study's focus on carbon sequestration and nitrogen dynamics can provide insights into the environmental interactions of complex carbon compounds (Chahal & Van Eerd, 2018).
Electrochemical Applications
Long et al. (2020) developed hierarchical Co-embedded N-doped carbon structures for electrochemical detection of H2O2. This research illustrates the potential electrochemical applications of similar complex carbon structures (Long et al., 2020).
Environmental Monitoring
Huang et al. (2006) developed a method to measure carbon fractions in airborne particulate matter. This study is relevant for understanding the environmental impact and monitoring of carbon-based compounds (Huang et al., 2006).
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O2/c1-13-7-8-15(9-14(13)2)11-21-12-16(10-20-21)19-22-17(3,4)18(5,6)23-19/h7-10,12H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFVJGSFDLFBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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